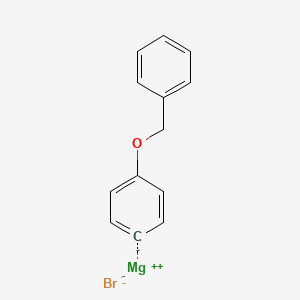

4-Benzyloxyphenylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Benzyloxyphenylmagnesium bromide and related compounds involves the reaction of arylmagnesium bromides with other organic intermediates. For instance, 5-aryloxazolidines, when reacted with arylmagnesium bromides, yield N-benzyl-β-hydroxyphenethylamines, which are crucial for preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines with moderate to good yields (Moshkin & Sosnovskikh, 2013).

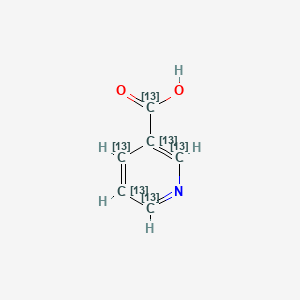

Molecular Structure Analysis

Detailed molecular structure analyses, such as X-ray crystallography, provide insights into the arrangement of atoms within 4-Benzyloxyphenylmagnesium bromide molecules. These analyses help understand the compound's reactivity and properties. For example, the structural determination of similar compounds through X-ray diffraction reveals their crystalline systems and space groups, aiding in the understanding of molecular interactions and reactivity (Arunagiri et al., 2018).

Chemical Reactions and Properties

4-Benzyloxyphenylmagnesium bromide participates in various chemical reactions, including coupling and addition reactions, due to its benzylic and magnesium components. For example, functionalized arylmagnesium halides, similar to 4-Benzyloxyphenylmagnesium bromide, undergo smooth cross-coupling reactions with primary alkyl iodides and benzylic bromides in the presence of copper catalysts, highlighting its utility in synthesizing complex organic molecules (Dohle, Lindsay, & Knochel, 2001).

Scientific Research Applications

Synthesis of Hydrocarbons and Diyl Formation : Research by Wittig (1980) explored how ring strain affects a ring when phenyl groups accumulate at neighboring carbon atoms, leading to diyl (diradical) formation. The study used phenyllithium, accessible by the method of K. Ziegler, using bromobenzene and lithium, and phenylmagnesium halide in these syntheses (Wittig, 1980).

One-Electron Cleavage at Palladium Cathodes : Jouikov and Simonet (2010) demonstrated that benzyl bromides, including 4-nitrobenzyl bromide, undergo reduction at solid electrodes, forming benzyl radicals. These radicals can couple or add onto cathodic material, demonstrating the role of Grignard reagents in facilitating these reactions (Jouikov & Simonet, 2010).

Synthesis of 2-Phenyl-4H-1-Benzopyrans (Flav-2-enes) : A study by Casiraghi et al. (1971) found that phenoxymagnesium bromides react with cinnamaldehyde, leading to the synthesis of 2-phenyl-4H-1-benzopyrans. This work highlights the role of Grignard reagents like phenoxymagnesium bromides in organic synthesis (Casiraghi, Casnati, & Salerno, 1971).

Influence on Iron-Amine-Catalyzed Cross-Coupling : Bedford et al. (2016) investigated the effect of iron complexes with chelating amine ligands in the cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide. This study illustrates the interaction between Grignard reagents and metal-catalyzed cross-coupling reactions (Bedford et al., 2016).

Use in Grignard Reaction and Formation of Ketyl Radicals : The work of Ōkubo (1975) explored the reaction of benzophenone with phenylmagnesium bromide, where the formation and lifetime of ketyl radicals were significantly influenced. This research is an example of the application of Grignard reagents in understanding radical formation and reaction mechanisms (Ōkubo, 1975).

Oxidation of Alcohols via Alkoxymagnesium Halides : Shinkai et al. (1984) demonstrated that alkoxymagnesium bromides, prepared from phenylmagnesium bromide and alcohols, are capable of reducing an NAD+ model compound. This finding contributes to the understanding of the role of Grignard reagents in the oxidation of alcohols and related biochemical processes (Shinkai, Era, Tsuno, & Manabe, 1984).

properties

IUPAC Name |

magnesium;phenylmethoxybenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPINCGEFWWFMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxyphenylmagnesium bromide | |

CAS RN |

120186-59-6 |

Source

|

| Record name | 4-BENZYLOXYPHENYL MAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)